REACTION_CXSMILES
|
Cl([O-])(=O)(=O)=O.[NH:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH:11]=[N+]1CCCC1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:21][CH2:22][C:23](Cl)=[O:24].C(=O)(O)[O-:27].[Na+]>ClC(Cl)C.CCOCC>[Br:21][CH2:22][C:23]([C:9]1[CH:8]=[C:7]([CH:11]=[O:27])[NH:6][CH:10]=1)=[O:24] |f:0.1,2.3.4.5,7.8|
|
Name
|
1-(1H-pyrrol-2-ylmethylene)pyrrolidinium perchlorate salt
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].N1C(=CC=C1)C=[N+]1CCCC1
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture was poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C=C(NC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |